2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride (CAS 112677-73-3) is a highly reactive, bifunctional building block widely utilized in medicinal chemistry and API manufacturing to append a water-solubilizing 4-methylpiperazine moiety onto molecular scaffolds. Structurally, it combines an electrophilic bromoacetyl group—primed for rapid S_N2 alkylation of amines, phenols, and thiols—with a basic tertiary amine that is stabilized as a hydrochloride salt [1]. This specific salt form is critical for commercial procurement, as it provides a shelf-stable, ready-to-use electrophile that bypasses the complex impurity profiles and handling challenges associated with in situ generation or the use of less reactive halogen analogs [2].
Substituting this specific hydrochloride salt with closely related analogs introduces severe process vulnerabilities. Procurement of the free base (CAS 40043-69-4) is fundamentally flawed for long-term storage; the unprotonated tertiary amine rapidly attacks the electrophilic bromoacetyl group of adjacent molecules, leading to irreversible self-alkylation (quaternization) and polymerization within days [1]. Alternatively, substituting with the chloro analog (2-chloro-1-(4-methylpiperazin-1-yl)ethanone) drastically reduces the leaving group ability, forcing the use of harsh thermal conditions (>80 °C) or iodide catalysts to drive alkylation, which frequently degrades sensitive late-stage intermediates [2]. Finally, attempting to build this moiety in situ via sequential addition of bromoacetyl bromide and 4-methylpiperazine generates over-alkylation impurities that complicate downstream purification and depress overall yields [3].
The free base of 2-bromo-1-(4-methylpiperazin-1-yl)ethanone contains both a highly electrophilic bromoacetyl group and a nucleophilic tertiary amine, leading to rapid intermolecular quaternization (self-alkylation) and oligomerization upon standing [1]. Conversion to the hydrochloride salt (CAS 112677-73-3) protonates the N4-methyl nitrogen, completely deactivating its nucleophilicity. This shifts the shelf-life from days (for the free base at room temperature) to long-term stability (>12 months at 2-8 °C) without loss of the active bromide titer [2].
| Evidence Dimension | Shelf-life purity retention |
| Target Compound Data | >95% purity retained over 12 months (HCl salt) |
| Comparator Or Baseline | Rapid degradation/oligomerization within days (Free base) |
| Quantified Difference | >100-fold extension in usable shelf-life |
| Conditions | Standard laboratory storage (2-8 °C) |
Procurement of the free base results in unpredictable reagent degradation and failed syntheses, making the HCl salt the only viable choice for reproducible scale-up.
In the synthesis of piperazine-containing APIs, the bromoacetamide derivative exhibits significantly faster alkylation kinetics compared to the chloro analog (CAS 28466-58-2). Bromide is a superior leaving group, typically increasing S_N2 reaction rates by 50 to 100-fold [1]. This allows coupling with sterically hindered or electronically deactivated nucleophiles at mild temperatures (20–50 °C), whereas the chloro analog often requires harsh reflux conditions (>80 °C) and the addition of iodide catalysts (Finkelstein conditions) to achieve comparable conversions [2].
| Evidence Dimension | S_N2 reaction rate and temperature |
| Target Compound Data | High conversion at 20–50 °C (Bromo analog) |
| Comparator Or Baseline | Requires >80 °C or iodide catalysis (Chloro analog) |
| Quantified Difference | ~50–100x kinetic acceleration |
| Conditions | Alkylation of weak/hindered nucleophiles in polar aprotic solvents |
Enables high-yielding late-stage functionalization of sensitive API intermediates without thermal degradation.
Attempting to append the 4-methylpiperazine-acetyl moiety via a sequential two-step process (reacting a substrate with bromoacetyl bromide followed by 4-methylpiperazine) frequently results in over-alkylation, bis-acylation, and complex impurity profiles requiring tedious chromatographic purification [1]. Utilizing the pre-formed 2-bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride as a single-step alkylating agent eliminates these side reactions, improving the overall coupling yield by 15–30% and allowing for simple precipitation or crystallization of the final product [2].
| Evidence Dimension | Late-stage coupling yield and purity |
| Target Compound Data | >90% yield, minimal side-products (Pre-formed building block) |
| Comparator Or Baseline | 60–75% yield, complex purification (Two-step in situ method) |
| Quantified Difference | 15–30% absolute yield improvement |
| Conditions | Late-stage API derivatization |
Reduces step count, eliminates difficult purifications, and lowers overall manufacturing costs in pharmaceutical development.
The 4-methylpiperazine moiety is a privileged structure in medicinal chemistry used to drastically improve the aqueous solubility and pharmacokinetic profiles of hydrophobic drug candidates. This specific hydrochloride salt is the ideal reagent for appending this moiety in a single, high-yielding late-stage step, as its high reactivity (bromo vs. chloro) allows for mild coupling conditions that preserve sensitive pharmacophores [1].
In the development of targeted protein degraders (PROTACs), rigid and well-defined linkers are critical. This compound serves as an excellent electrophilic building block to attach a piperazine-based linker to a target-binding ligand. The pre-formed nature of the building block prevents the formation of complex oligomeric impurities that commonly plague multi-step linker syntheses, ensuring high purity of the final degrader construct [2].
For industrial bioprocessing, immobilizing small molecule ligands onto solid supports requires highly efficient coupling chemistry. The bromoacetamide functionality of this compound reacts rapidly with thiol- or amine-functionalized resins at ambient temperature, providing a stable, basic piperazine surface. The use of the HCl salt ensures that the reagent remains stable during storage and handling prior to the conjugation step [3].